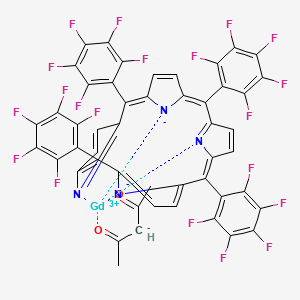
Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate is a synthetic porphyrin compound with unique luminescence and photophysical properties. It is a specialty chemical manufactured by Frontier Specialty Chemicals and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate involves the reaction of meso-Tetra(pentafluorophenyl)porphine with gadolinium (III) acetylacetonate. The reaction is typically carried out in a solvent such as dichloromethane under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale reactions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gadolinium.
Reduction: Reduction reactions can alter the oxidation state of gadolinium within the compound.
Substitution: Substitution reactions can occur at the meso positions of the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of gadolinium (IV) complexes, while reduction can yield gadolinium (II) complexes .
Wissenschaftliche Forschungsanwendungen
Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and transfer energy to molecular oxygen, generating singlet oxygen, which is a highly reactive species. This property is particularly useful in photodynamic therapy, where singlet oxygen can induce cell death in targeted cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gadolinium (III) meso-Tetraphenyl porphine 2,4-pentane dionate: Similar in structure but lacks the pentafluorophenyl groups, resulting in different photophysical properties.
Gadolinium (III) meso-Tetra(4-pyridyl) porphine 2,4-pentane dionate: Contains pyridyl groups instead of pentafluorophenyl groups, leading to variations in chemical reactivity and applications.
Uniqueness
Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate is unique due to its pentafluorophenyl groups, which enhance its electron-withdrawing properties and improve its stability and photophysical characteristics. These features make it particularly suitable for applications in photodynamic therapy and advanced material development .
Eigenschaften
Molekularformel |
C49H15F20GdN4O2 |
|---|---|
Molekulargewicht |
1228.9 g/mol |
IUPAC-Name |
gadolinium(3+);pentane-2,4-dione;5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.C5H7O2.Gd/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;1-4(6)3-5(2)7;/h1-8H;3H,1-2H3;/q-2;-1;+3 |
InChI-Schlüssel |
UAVBCQWSNZTVNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B12966772.png)

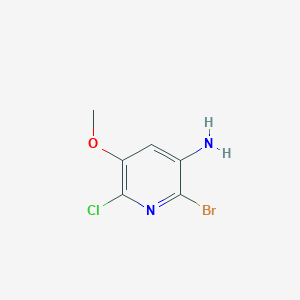
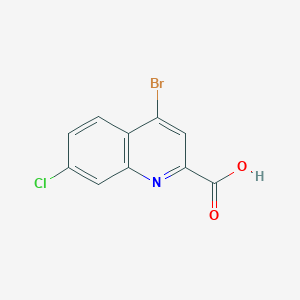
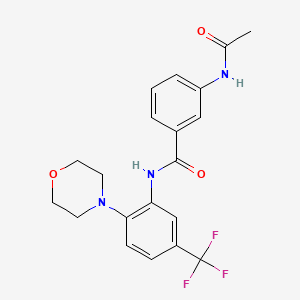


![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
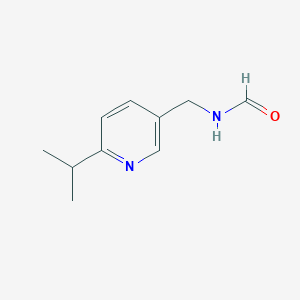
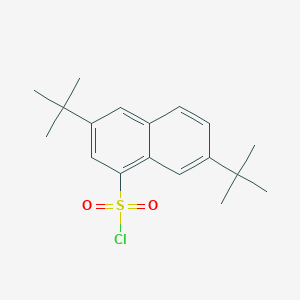
![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)

